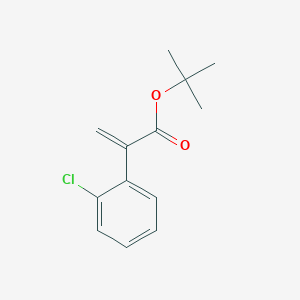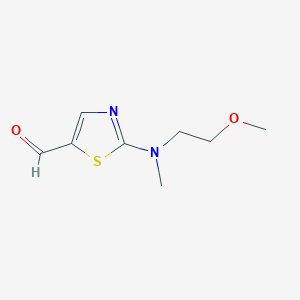![molecular formula C22H12F6O2 B13646379 2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde](/img/structure/B13646379.png)
2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde is an organic compound characterized by the presence of trifluoromethyl groups attached to a terephthalaldehyde core. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde typically involves the reaction of 2,5-dibromoterephthalaldehyde with 4-(trifluoromethyl)phenylboronic acid under Suzuki coupling conditions. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,5-bis[4-(trifluoromethyl)phenyl]terephthalic acid.
Reduction: 2,5-bis[4-(trifluoromethyl)phenyl]terephthalyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
Wirkmechanismus
The mechanism of action of 2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity and electron-withdrawing properties, which can influence its binding affinity to enzymes and receptors. The aldehyde groups can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole: Known for its use as an n-type semiconductor in organic field-effect transistors (OFETs).
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Widely used as a hydrogen-bonding organocatalyst in various organic transformations.
Uniqueness
2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde stands out due to its dual functionality, combining the reactivity of aldehyde groups with the unique properties of trifluoromethyl groups. This combination makes it a versatile compound for diverse applications in chemistry, biology, medicine, and industry .
Eigenschaften
Molekularformel |
C22H12F6O2 |
|---|---|
Molekulargewicht |
422.3 g/mol |
IUPAC-Name |
2,5-bis[4-(trifluoromethyl)phenyl]terephthalaldehyde |
InChI |
InChI=1S/C22H12F6O2/c23-21(24,25)17-5-1-13(2-6-17)19-9-16(12-30)20(10-15(19)11-29)14-3-7-18(8-4-14)22(26,27)28/h1-12H |
InChI-Schlüssel |
NRDWQDMETYAOEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2C=O)C3=CC=C(C=C3)C(F)(F)F)C=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


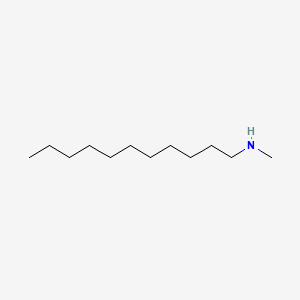
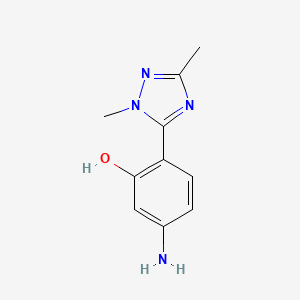
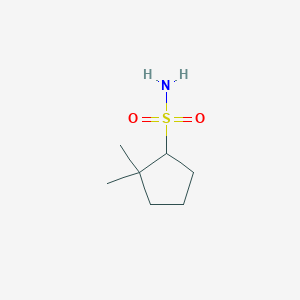
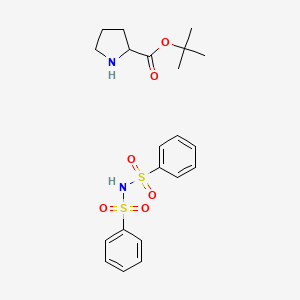
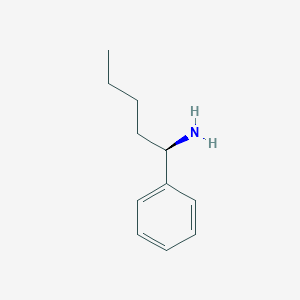
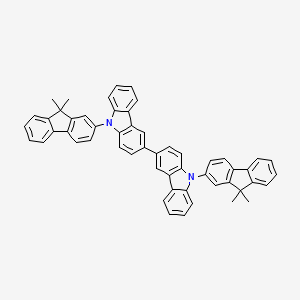
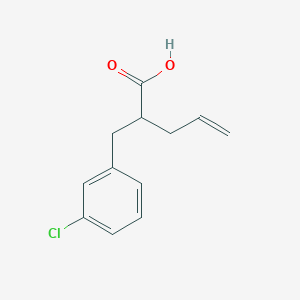
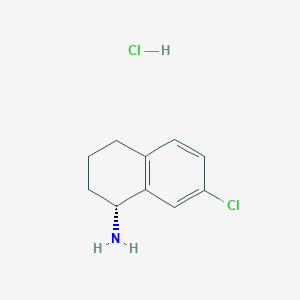
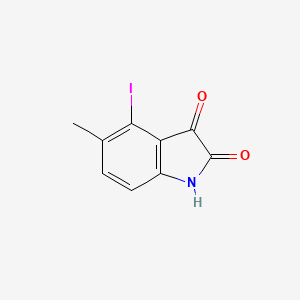
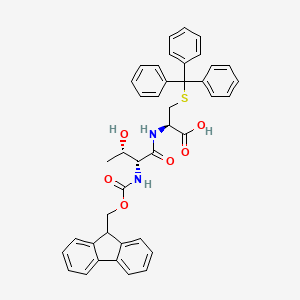
![2-butyl-N-(2,6-dimethylphenyl)-2-azabicyclo[2.1.1]hexane-1-carboxamide hydrochloride](/img/structure/B13646335.png)
![[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;potassium](/img/structure/B13646342.png)
